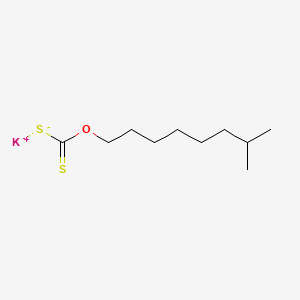

Potassium O-isononyl dithiocarbonate

Beschreibung

Potassium O-isononyl dithiocarbonate (chemical formula: C₉H₁₉OCS₂K) is a potassium salt of a dithiocarbonate ester with an isononyl (branched C₉) alkyl group. Dithiocarbonates (xanthates) generally exhibit the formula ROCS₂K, where R is an alkyl or aryl group. These compounds are widely used in industrial applications such as mining (as flotation agents), organic synthesis, and polymer production .

Eigenschaften

CAS-Nummer |

85650-90-4 |

|---|---|

Molekularformel |

C10H19KOS2 |

Molekulargewicht |

258.5 g/mol |

IUPAC-Name |

potassium;7-methyloctoxymethanedithioate |

InChI |

InChI=1S/C10H20OS2.K/c1-9(2)7-5-3-4-6-8-11-10(12)13;/h9H,3-8H2,1-2H3,(H,12,13);/q;+1/p-1 |

InChI-Schlüssel |

OSRNSSVHEIZKFF-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)CCCCCCOC(=S)[S-].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Kalium-O-isononyldithiocarbonat kann durch die Reaktion von Isononylalkohol mit Schwefelkohlenstoff in Gegenwart von Kaliumhydroxid synthetisiert werden. Die Reaktion findet typischerweise unter kontrollierten Temperatur- und Druckbedingungen statt, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Kalium-O-isononyldithiocarbonat großvolumige Reaktoren, in denen die Reaktanten gemischt und auf die erforderliche Temperatur erhitzt werden. Das Reaktionsgemisch wird dann abgekühlt und das Produkt durch Filtration und Kristallisationsprozesse gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kalium-O-isononyldithiocarbonat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Sie kann zu Thiolen und anderen schwefelhaltigen Verbindungen reduziert werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Dithiocarbonatgruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Alkohole. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Thiole und substituierte Dithiocarbonate .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Kalium-O-isononyldithiocarbonat beinhaltet seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Diese chelatbildende Fähigkeit ermöglicht es ihm, mit verschiedenen molekularen Zielstrukturen und Signalwegen zu interagieren, einschließlich Enzymen und Proteinen. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet oder die Konformation des Enzyms verändert.

Wirkmechanismus

The mechanism of action of potassium O-isononyl dithiocarbonate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets and pathways, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation .

Vergleich Mit ähnlichen Verbindungen

Key Trends:

- Molecular Weight and Solubility: Increasing alkyl chain length (e.g., ethyl → isononyl) correlates with higher molecular weight and reduced water solubility due to hydrophobicity .

- Thermal Stability : Shorter chains (e.g., ethyl) exhibit higher melting points (e.g., 200°C for ethyl vs. unmeasured for longer chains) .

- Applications: Ethyl and isopropyl variants dominate mining and synthesis, while longer chains (isodecyl, isononyl) may serve specialized roles in surfactants or lubricants .

- Hazards : All dithiocarbonates share flammability and toxicity risks, but longer chains may exhibit reduced acute toxicity due to lower volatility .

Biologische Aktivität

Potassium O-isononyl dithiocarbonate (K-INDC) is a compound with potential biological activity that is gaining attention in various fields, including pharmacology and toxicology. This article reviews the available literature on the biological activity of K-INDC, focusing on its mechanisms of action, effects on cellular processes, and potential applications.

Chemical Structure and Properties

K-INDC is a dithiocarbonate derivative characterized by its unique chemical structure, which includes a potassium ion and an isononyl group attached to the dithiocarbonate moiety. This structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of K-INDC can be attributed to several mechanisms:

- Enzyme Inhibition : K-INDC has been shown to inhibit various enzymes, which may contribute to its pharmacological effects. For example, studies indicate that similar compounds can affect enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as diabetes and cancer .

- Reactive Oxygen Species (ROS) Modulation : Compounds like K-INDC may influence the production of ROS within cells. By modulating oxidative stress, K-INDC could play a role in protecting cells from damage or promoting apoptosis in cancer cells .

- Gene Expression Regulation : There is evidence that dithiocarbonates can affect gene expression by interacting with transcription factors or through epigenetic modifications. This regulation can lead to changes in cellular responses, including inflammation and cell proliferation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of K-INDC. For instance, it may induce apoptosis in various cancer cell lines by activating intrinsic pathways associated with mitochondrial dysfunction and oxidative stress .

Anti-inflammatory Properties

K-INDC has also demonstrated anti-inflammatory effects in preclinical models. By inhibiting the production of pro-inflammatory cytokines, it may help reduce inflammation-related diseases .

Study 1: Anticancer Efficacy

In a study examining the effects of K-INDC on breast cancer cell lines, researchers observed significant reductions in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased ROS production and subsequent activation of caspase pathways leading to apoptosis.

| Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 70 | 1.5 |

| 50 | 30 | 3 |

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of K-INDC in a murine model of arthritis. The results indicated that treatment with K-INDC significantly decreased levels of TNF-α and IL-6 compared to control groups.

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| K-INDC (10 mg/kg) | 120 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.